(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 70598-03-7
VCID: VC2374968
InChI: InChI=1S/C8H12N2O2/c1-5-7(4-8(11)12)6(2)10(3)9-5/h4H2,1-3H3,(H,11,12)
SMILES: CC1=C(C(=NN1C)C)CC(=O)O
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol

(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid

CAS No.: 70598-03-7

Cat. No.: VC2374968

Molecular Formula: C8H12N2O2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid - 70598-03-7

Specification

CAS No. 70598-03-7
Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
IUPAC Name 2-(1,3,5-trimethylpyrazol-4-yl)acetic acid
Standard InChI InChI=1S/C8H12N2O2/c1-5-7(4-8(11)12)6(2)10(3)9-5/h4H2,1-3H3,(H,11,12)
Standard InChI Key CHXWPRZFNRRXAA-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1C)C)CC(=O)O
Canonical SMILES CC1=C(C(=NN1C)C)CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetic acid is an organic compound characterized by its pyrazole ring structure with three methyl substituents at positions 1, 3, and 5, and an acetic acid functional group at position 4. This arrangement creates a molecule with both heterocyclic and carboxylic acid properties, enabling it to participate in numerous chemical reactions. The structural configuration contributes to its unique reactivity profile and potential applications in various chemical processes. The compound demonstrates both acidic behavior from its carboxylic group and aromatic characteristics from its pyrazole ring, resulting in a versatile chemical profile .

Basic Identification Data

The following table presents the key identification parameters for (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid:

ParameterValue
Common Name(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetic acid
CAS Registry Number70598-03-7
Molecular FormulaC₈H₁₂N₂O₂
Molecular Weight168.19 g/mol
InChIInChI=1/C8H12N2O2/c1-5-7(4-8(11)12)6(2)10(3)9-5/h4H2,1-3H3,(H,11,12)
SMILESO=C(O)CC1=C(C)N(C)N=C1C
MDL NumberMFCD08444355

Structural Representation

The molecule features a five-membered pyrazole ring with nitrogen atoms at positions 1 and 2. The nitrogen at position 1 is substituted with a methyl group, while the carbons at positions 3 and 5 also bear methyl substituents. The carbon at position 4 is connected to an acetic acid group (–CH₂COOH). This arrangement creates a molecule with multiple functional sites that can participate in diverse chemical interactions. The methylation pattern impacts the electron distribution within the aromatic system, thereby influencing reactivity patterns .

Physicochemical Properties

The physical and chemical properties of (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid determine its behavior in various environments and applications. These properties are crucial for understanding how to handle, store, and utilize this compound effectively in research settings.

Physical Properties

(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetic acid presents as a crystalline solid at room temperature, typically appearing as pink crystals when synthesized in laboratory conditions. Its physical characteristics make it suitable for various research applications while influencing handling requirements. The compound demonstrates moderate solubility in polar solvents, particularly due to the presence of the carboxylic acid group, which allows hydrogen bonding with solvent molecules. Its melting and boiling points indicate substantial thermal stability, which is significant for various experimental protocols .

The following table summarizes the key physical properties of the compound:

PropertyValue
Physical StateCrystalline solid
ColorPink (when freshly synthesized)
Melting Point228-230°C
Boiling Point320.713°C at 760 mmHg
Density1.199 g/cm³
Refractive Index1.555
Flash Point147.762°C
Vapor Pressure0 mmHg at 25°C

Chemical Properties

The chemical properties of (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid are primarily influenced by both its pyrazole ring and carboxylic acid functional group. These structural elements enable the compound to participate in a variety of chemical reactions. The pyrazole ring contributes to its aromatic character, while the carboxylic acid group provides acidic properties. Multiple methyl substituents enhance the lipophilicity of the molecule, affecting its solubility profile and biological membrane permeability. The compound can undergo typical carboxylic acid reactions including esterification, amidation, and acid-base interactions, making it versatile for chemical synthesis applications .

Key chemical properties include:

  • Acidic behavior due to the carboxylic acid group

  • Nucleophilic reactions at the pyrazole nitrogen (position 2)

  • Potential for coordination with metal ions

  • Ability to form hydrogen bonds via the carboxylic acid moiety

  • Moderate solubility in polar organic solvents

  • Enhanced lipophilicity due to multiple methyl groups

  • Stability under standard laboratory conditions

Synthesis and Production

The synthesis of (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid can be accomplished through several routes, with hydrolysis of the corresponding ester being particularly well-documented in the literature.

Synthetic Route from Ester Hydrolysis

The most common synthetic approach involves the hydrolysis of ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate using lithium hydroxide in methanol. This procedure represents a straightforward method for preparing the compound on a laboratory scale with moderate yields. The reaction conditions are mild, making this approach accessible for standard laboratory settings .

The reaction scheme can be summarized as follows:

Ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate + LiOH- H₂O → (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid

Detailed Synthetic Procedure

The following procedure provides detailed steps for the synthesis of (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid:

  • Dissolve ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate (300 mg, 1.53 mmol) in methanol (3 mL)

  • Add lithium hydroxide monohydrate (642 mg, 15.3 mmol)

  • Stir the reaction mixture at room temperature for 18 hours

  • Dilute the mixture with water (20 mL)

  • Acidify to pH 4 using 2.0M HCl (aqueous)

  • Extract the product with ethyl acetate (3 × 20 mL)

  • Dry the combined organic layers over sodium sulfate

  • Concentrate under reduced pressure

This procedure typically yields the target compound as a pink crystalline solid with approximately 51% yield. NMR data (400 MHz, CDCl₃) shows characteristic peaks at δ 3.80 (3H), 3.41 (2H), 2.24 (3H), and 2.23 (3H) .

Applications and Research Significance

(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetic acid finds applications primarily in research contexts, with potential significance in both chemical synthesis and pharmaceutical development.

Research Applications

In research settings, the compound serves as a valuable building block for constructing more complex molecules. Its dual functionality—containing both an aromatic heterocycle and a carboxylic acid group—makes it particularly useful in medicinal chemistry and drug development programs. The compound can serve as an intermediate in the synthesis of various biologically active compounds, including potential pharmaceutical agents. Additionally, its structural features allow it to be incorporated into larger molecular frameworks, providing opportunities for structure-activity relationship studies .

Hazard StatementDescriptionClassification
H302Harmful if swallowedAcute toxicity, oral, Category 4
H315Causes skin irritationSkin irritation, Category 2
H319Causes serious eye irritationSerious eye damage/eye irritation, Category 2A
H335May cause respiratory irritationSpecific target organ toxicity, single exposure, Category 3

Preparation of Stock Solutions

The preparation of accurate stock solutions is crucial for research applications involving (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid. The following table provides a comprehensive guide for preparing solutions at various concentrations from different amounts of the starting material. These calculations are particularly valuable for researchers planning experiments that require precise concentrations of the compound. The solvent choice should be appropriate to the specific application, with consideration given to the compound's solubility characteristics .

Stock Solution Preparation Table

Starting AmountFinal ConcentrationVolume Required
1 mg1 mM5.9457 mL
1 mg5 mM1.1891 mL
1 mg10 mM0.5946 mL
5 mg1 mM29.7283 mL
5 mg5 mM5.9457 mL
5 mg10 mM2.9728 mL
10 mg1 mM59.4566 mL
10 mg5 mM11.8913 mL
10 mg10 mM5.9457 mL
SpecificationDescription
Purity≥95% (typical)
Physical FormPowder
Storage TemperatureRoom temperature or 2-8°C (recommended)
Shipping ConditionsRoom temperature or with ice upon request
RestrictionsFor R&D use only, not for human or veterinary use
Typical Delivery Timeframe2-4 weeks (varies by supplier)

Related Compounds

Several structurally related compounds appear in the chemical literature and commercial catalogs, demonstrating the importance of this structural scaffold in research contexts. These related compounds illustrate potential modifications that can be made to the basic structure, potentially altering biological activity or chemical reactivity. The structural variations primarily involve modifications to the functional group at position 4 of the pyrazole ring or the addition of functional groups to the acetic acid moiety. These compounds may offer complementary properties for research applications .

Structurally Related Derivatives

  • Amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid dihydrochloride hydrate

    • CAS: 75530776

    • Molecular Formula: C₈H₁₇Cl₂N₃O₃

    • Molecular Weight: 274.14 g/mol

    • Distinguishing Feature: Contains an amino group at the α-carbon of the acetic acid moiety, present as a dihydrochloride hydrate salt

  • (2R)-Amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid

    • CAS: 1212212-47-9

    • Molecular Formula: C₈H₁₃N₃O₂

    • Molecular Weight: 183.21 g/mol

    • Distinguishing Feature: The stereochemically defined R-isomer of the α-amino derivative

  • 2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)oxy]acetic acid

    • CAS: 1384713-18-1

    • Molecular Formula: C₈H₁₂N₂O₃

    • Molecular Weight: 184.19 g/mol

    • Distinguishing Feature: Contains an oxy linkage between the pyrazole ring and acetic acid moiety

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